N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide is a benzothiadiazole derivative characterized by a sulfone (dioxido) group at the 2-position, methyl substituents at the 1- and 3-positions, and a 2-fluorobenzamide moiety at the 5-position. This compound’s structural uniqueness lies in its fused heterocyclic core, electron-withdrawing sulfone group, and fluorinated aromatic system, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally or functionally related analogs based on synthetic routes, structural features, and available data from diverse sources.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-18-13-8-7-10(9-14(13)19(2)23(18,21)22)17-15(20)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELGJSMROUWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H16N6O3S
- Molecular Weight : 384.4 g/mol
- Structure : The compound features a thiadiazole moiety linked to a benzamide structure, which is crucial for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to interact with GPCRs, leading to downstream signaling effects such as increased intracellular calcium levels and modulation of cyclic nucleotide pathways .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes, potentially affecting cell proliferation and survival.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against HIV and other viruses by interfering with viral replication processes .
Biological Activity and Pharmacological Effects
The compound has been evaluated for various biological activities:
- Anticancer Activity : Research has suggested that derivatives of thiadiazoles can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells is under investigation.
- Antimicrobial Properties : Some studies have indicated that thiadiazole derivatives possess antimicrobial activity against bacterial strains. The exact efficacy of this compound remains to be fully characterized.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their anti-HIV activity. Compounds showed moderate inhibitory effects against HIV-1 in HeLa cell cultures .
- Pharmacological Evaluation : In vitro assays have been conducted to assess the cytotoxicity of similar compounds on cancer cell lines. Results indicated potential selective toxicity towards cancer cells while sparing normal cells.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways that regulate cell survival and death.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties against oxidative stress-related neuronal damage. The compound may mitigate the effects of oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated significant antimicrobial activity. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-(1,3-dimethyl...) | P. aeruginosa | 20 |
These compounds inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies using LPS-induced macrophages showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 80 |
This suggests that the compound may modulate immune responses and could be developed as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in various applications:
- Cancer Research : A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Testing : In vitro assays confirmed the broad-spectrum antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria.
- Inflammation Models : In vivo studies showed that treatment with the compound significantly reduced symptoms in animal models of arthritis by lowering cytokine levels.
Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound : The benzo[c][1,2,5]thiadiazole core is fused with a 1,3-dimethyl-2,2-dioxido group, enhancing electron deficiency and polarity .
- Analog 1 : 5-Fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole () shares the benzothiadiazole core but lacks the sulfone group, instead featuring alkoxy and thiophene substituents.
- Analog 2 : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replaces the benzothiadiazole with a thiazole ring but retains fluorinated benzamide functionality.
Substituent Analysis
Comparison with Analogs
- Analog 1 () : Synthesized via Stille coupling between dibromo-benzothiadiazole and tributylstannyl thiophene.
- Analog 2 () : Prepared via direct amide coupling between 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride in pyridine.
Physicochemical Properties
Melting Points and Stability
Spectroscopic Data
Antimicrobial Activity
- Target Compound: No direct data, but benzothiadiazole derivatives (e.g., ’s nitrobenzamides) show moderate antimicrobial activity against E. coli .
- Analog 2 (): Derived from nitazoxanide, a known antiparasitic agent; fluorination may enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide, and what key reaction conditions must be controlled?
- Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[c][1,2,5]thiadiazole core. Key steps include:
Sulfonamide formation : Reacting 5-amino-1,3-dimethylbenzo[c][1,2,5]thiadiazole-2,2-dioxide with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (e.g., from ethanol) to isolate the product.
- Critical parameters: Temperature (0–25°C for acyl chloride reactions), stoichiometric ratios (1:1.1 amine:acyl chloride), and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for fluorobenzamide) and confirms amide bond formation (C=O at ~168 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Validates molecular weight (375.42 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and packing interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. How do the compound’s structural features influence its molecular interactions (e.g., hydrogen bonding, π-π stacking)?
- Answer: The thiadiazole ring’s electron-deficient nature promotes π-π stacking with aromatic systems in target proteins. The 2-fluorobenzamide group participates in hydrogen bonding via the amide NH (donor) and carbonyl O (acceptor). Fluorine’s electronegativity enhances dipole interactions, affecting solubility and binding affinity . Crystallographic studies reveal centrosymmetric dimers formed via N–H···N hydrogen bonds (2.89 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected bond angles or missing peaks)?
- Answer:
- Validate refinement parameters : Use SHELXL to adjust thermal displacement parameters and occupancy rates for disordered atoms .
- Cross-validate techniques : Compare NMR-derived torsion angles with X-ray data. For missing NMR peaks, employ heteronuclear experiments (e.g., HSQC) or dynamic NMR at variable temperatures .
- Revisit synthetic purity : Impurities (e.g., unreacted starting materials) may skew data; repurify via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies optimize synthetic yield without compromising purity in large-scale synthesis?
- Answer:
- Design of Experiments (DoE) : Optimize solvent (e.g., acetonitrile vs. DMF), temperature (40–60°C), and catalyst (e.g., DMAP for acylation) using response surface methodology .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic acyl chloride reactions, reducing side products .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .
Q. Which computational methods are suitable for predicting this compound’s binding modes with biological targets?
- Answer:
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with enzymes (e.g., PFOR-like targets) using the fluorobenzamide moiety as a hydrogen bond acceptor. Dock against high-resolution crystal structures (PDB ID: 2XQC) .
- MD simulations (AMBER, GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on π-π stacking with conserved phenylalanine residues .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity (e.g., antimicrobial, anticancer)?
- Answer:
- Cytotoxicity assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (72-hour exposure, 1–100 µM range) .
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
- Target validation : Perform enzyme inhibition assays (e.g., fluorescence-based) for PFOR-like targets, correlating activity with docking results .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer:
- Twinning/Disorder : The dimethyl and fluorobenzamide groups may induce twinning. Mitigate by:
- Slow evaporation (pentane/ether) to grow single crystals.
- Vapor diffusion (H₂O/2-propanol) for better lattice packing .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
